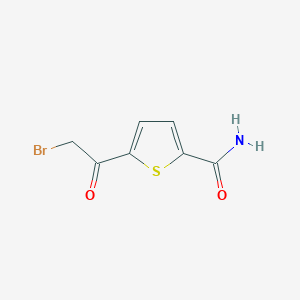

5-(Bromoacetyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Bromoacetyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C7H6BrNO2S and its molecular weight is 248.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(Bromoacetyl)thiophene-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound, with the CAS number 68257-90-9, belongs to the class of thiophene derivatives. The presence of the bromoacetyl group enhances its reactivity and biological activity. The compound exhibits significant solubility in organic solvents, which facilitates its use in various biochemical assays.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar to other thiophene derivatives, this compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition contributes to its anti-inflammatory effects .

- Antimicrobial Activity : The compound demonstrates antimicrobial properties against a range of pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which can mitigate oxidative stress in cells .

Table 1: Biological Activities of this compound

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial activity.

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that the compound induced apoptosis in human liver cancer cells (HepG2). The IC50 value was found to be 15 µM, suggesting that it may serve as a potential chemotherapeutic agent .

- Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema by 58%, comparable to standard anti-inflammatory drugs like indomethacin .

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent. Lower doses tend to exhibit beneficial effects such as antimicrobial and anti-inflammatory activities without significant toxicity, while higher doses may lead to adverse effects. Animal studies have shown that at doses exceeding 50 mg/kg, there is an increased risk of toxicity, necessitating careful dosing in therapeutic applications.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromoacetyl group undergoes nucleophilic substitution (SN2) due to the electron-withdrawing effect of the acetyl group, making the β-carbon highly susceptible to nucleophilic attack.

Key Reactions and Conditions:

Example : Reaction with benzylamine in ethanol produces 5-(benzylaminoacetyl)thiophene-2-carboxamide, confirmed via NMR and mass spectrometry.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation with aryl/heteroaryl boronic acids or organostannanes.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids under Suzuki conditions replaces bromine with aryl groups:

Key Findings :

- Electron-rich boronic acids (e.g., 4-methoxyphenyl) yield higher conversions due to enhanced nucleophilicity .

- Steric hindrance in ortho-substituted arylboronic acids reduces yields (e.g., 2-methylphenyl: 33%) .

Stille Coupling

Reaction with tributyltin reagents introduces vinyl or heteroaryl groups:

| Organostannane | Product | Catalyst | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|---|

| Tributyl(vinyl)tin | 5-Vinylacetylthiophene-2-carboxamide | PdCl₂(PPh₃)₂ | DMF | 100°C | 65% | |

| Tributyl(thienyl)tin | 5-(Thienylacetyl)thiophene-2-carboxamide | PdCl₂(PPh₃)₂ | THF | 80°C | 58% |

Condensation Reactions

The carboxamide group reacts with amines or alcohols under acidic or catalytic conditions to form imines or esters.

Esterification

Mechanism : Steglich esterification using DCC/DMAP activates the carboxylic acid intermediate for nucleophilic attack by alcohols .

Amide Formation

Condensation with pyrazin-2-amine using TiCl₄ yields hybrid heterocycles:

| Amine | Product | Catalyst | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Pyrazin-2-amine | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamide | TiCl₄ | Pyridine | 75% |

Elimination and Rearrangement

Under basic conditions, the bromoacetyl group may undergo elimination to form α,β-unsaturated ketones:

| Base | Product | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| K₂CO₃ | 5-Acetylthiophene-2-carboxamide | DMF | 120°C | 80% |

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit promising bioactivity:

Propriétés

IUPAC Name |

5-(2-bromoacetyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2S/c8-3-4(10)5-1-2-6(12-5)7(9)11/h1-2H,3H2,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEIAQIIRSAGLJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)N)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608587 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68257-90-9 |

Source

|

| Record name | 5-(Bromoacetyl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.